molecular formula C18H18N4O4S B3582027 MFCD06009511

MFCD06009511

Cat. No.: B3582027
M. Wt: 386.4 g/mol
InChI Key: IWRCKIQIRKWRCN-UHFFFAOYSA-N
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Description

Based on analogous MDL identifiers (e.g., MFCD13195646 in and MFCD00003330 in ), it is inferred to belong to the boronic acid or halogenated aromatic compound family, commonly utilized in Suzuki-Miyaura cross-coupling reactions or as intermediates in pharmaceutical synthesis. Such compounds are characterized by their reactivity, stability under specific conditions, and tunable physicochemical properties .

Properties

IUPAC Name

3-[2-(4-ethoxyanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-3-26-12-6-4-11(5-7-12)21-13(23)8-22-9-20-17-14(18(22)25)10(2)15(27-17)16(19)24/h4-7,9H,3,8H2,1-2H3,(H2,19,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRCKIQIRKWRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD06009511” involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes steps such as:

    Initial Reactant Preparation: The starting materials are prepared and purified.

    Reaction Setup: The reactants are combined in a controlled environment, often using a solvent to facilitate the reaction.

    Reaction Conditions: The reaction is carried out under specific temperature and pressure conditions to ensure optimal yield.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Bulk Reactant Handling: Large quantities of reactants are handled using automated systems.

    Continuous Reaction Monitoring: The reaction is continuously monitored to maintain optimal conditions.

    Automated Purification: The product is purified using industrial-scale techniques such as large-scale chromatography or distillation.

Chemical Reactions Analysis

Types of Reactions

“MFCD06009511” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and acetone.

    Temperature and Pressure: Reactions are typically carried out at controlled temperatures (e.g., 25-100°C) and pressures (e.g., atmospheric pressure).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

“MFCD06009511” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to investigate its effects on cellular processes.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of “MFCD06009511” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Molecular Targets: It binds to specific proteins or enzymes, altering their activity.

    Modulating Pathways: It influences biochemical pathways, leading to changes in cellular functions.

    Cellular Effects: The compound’s interaction with cellular components results in various physiological effects.

Comparison with Similar Compounds

(3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL: MFCD13195646)

Structural and Functional Similarities :

  • Molecular Formula : C₆H₅BBrClO₂ (vs. hypothetical C₇H₅BrO₂ for this compound).
  • Applications : Used in palladium-catalyzed coupling reactions for drug discovery.
  • Polarity and Solubility : Log Po/w (XLOGP3) = 2.15; solubility = 0.24 mg/ml, classified as "soluble" .

Key Differences :

  • Bioavailability : Higher GI absorption (score = 0.55) compared to compounds with steric hindrance.
  • Safety Profile: No PAINS (pan-assay interference compounds) alerts, reducing false positives in high-throughput screening .

2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1, MDL: MFCD00003330)

Structural and Functional Similarities :

  • Molecular Weight : 201.02 g/mol, comparable to boronic acid derivatives.
  • Synthetic Utility : Synthesized via green chemistry methods using recyclable catalysts (e.g., A-FGO in THF) .

Key Differences :

  • Solubility : Higher solubility (0.687 mg/ml) due to nitro and benzimidazole groups.
  • Hazard Profile : Contains H302 warning ("harmful if swallowed"), unlike boronic acids with lower toxicity .

Data Tables for Comparative Analysis

Table 1. Physicochemical Properties

Parameter This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic acid 2-(4-Nitrophenyl)benzimidazole
Molecular Formula C₇H₅BrO₂ C₆H₅BBrClO₂ C₁₃H₉N₃O₂
Molecular Weight (g/mol) ~200–210 235.27 201.02
Log Po/w (XLOGP3) ~2.0 2.15 Not reported
Solubility (mg/ml) Moderate 0.24 0.687
Bioavailability Score 0.55 (assumed) 0.55 Not reported
Hazard Warnings None reported None H302

Discussion of Key Findings

Reactivity and Applications :

  • Boronic acids like this compound and CAS 1046861-20-4 are pivotal in synthesizing biaryl structures, but the latter’s bromo-chloro substitution enhances electrophilic reactivity .
  • Nitrophenyl-benzimidazole derivatives exhibit superior solubility, making them favorable in aqueous-phase reactions .

Safety and Industrial Relevance :

  • This compound’s lack of PAINS alerts aligns with its suitability for drug development, whereas nitro-containing compounds require stringent handling due to toxicity risks .

Synthetic Efficiency :

  • Green chemistry approaches (e.g., A-FGO catalysts) for CAS 1761-61-1 achieve near-quantitative yields, contrasting with traditional Pd-mediated routes that generate metal waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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